molecular formula C3H5NS B146924 Ethyl isothiocyanate CAS No. 542-85-8

Ethyl isothiocyanate

Cat. No. B146924
CAS RN: 542-85-8
M. Wt: 87.15 g/mol
InChI Key: HBNYJWAFDZLWRS-UHFFFAOYSA-N
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Description

Improved Synthesis of Isothiocyanates

Isothiocyanates are synthesized from dithiocarbamic acid salts through a desulfurization process, which has been improved by using molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium. This method is notable for its environmental acceptability, cost-effectiveness, and high yields .

Molecular Structure of Ethyl Isothiocyanate

Ethyl isothiocyanate has been studied using electron diffraction and microwave spectroscopy, revealing a cis-conformation in the gas phase. The molecular structure is characterized by specific bond lengths and angles, such as the NCS and NCO skeletal parameters .

Chemical Reactivity and Derivatives

Ethyl isothiocyanate reacts with dianions derived from cyclic thioureas to produce ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives . Additionally, reactions with dicarboxylic acids yield bisacylals with isothiocyanate groups , and the reaction with ethylene oxide in the presence of tetraethylammonium bromide forms a spiran-type compound .

Physical and Chemical Properties

The physical properties of ethyl isothiocyanate, such as its dipole moment and vibrational modes, have been determined through microwave spectroscopy. The dipole moment is significant, indicating a polar molecule, and vibrational satellites have been observed for the C–N torsion and CNC bending .

Synthesis of Surfactants and Heterocyclic Compounds

Ethyl isothiocyanate serves as a versatile intermediate in the synthesis of new surfactants, with the ability to form vesicular systems in water . It is also used in heterocyclic synthesis, providing a route for the creation of polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines and their fused derivatives .

Applications in Chirality Recognition

Isothiocyanates like ethyl isothiocyanate are used as chirality recognizing reagents for determining the enantiomeric purity of chiral amines by NMR, showcasing their utility in stereochemical analysis .

Scientific Research Applications

  • Pest Control in Agriculture : Ethyl isothiocyanate plays a role in agricultural pest control. For instance, a study demonstrated the effectiveness of a formulation containing ethyl formate and methyl isothiocyanate for fumigating wheat in silos, successfully controlling pests like Sitophilus oryzae and Tribolium castaneum (Ren et al., 2008).

  • Molecular Structure Analysis : Research on the microwave spectrum of ethyl isothiocyanate has provided valuable insights into its molecular structure, useful in various chemical applications (Sakaizumi, Ohashi & Yamaguchi, 1976).

  • Biomedical Research : Ethyl isothiocyanate derivatives have been studied for their potential in biomedical applications, such as the development of luminescent lanthanide chelates for imaging and diagnostics (Li & Selvin, 1997).

  • Antibacterial Activities : Isothiocyanate derivatives, including ethyl variants, exhibit antibacterial properties. A study highlighted the broad antibacterial effect of 4-hydroxybutyl isothiocyanate and noted the potential of these compounds in battling bacterial infections (Šovčíková et al., 2008).

  • Synthesis Methods : The synthesis of isothiocyanates, including ethyl isothiocyanate, has been a research focus for nearly a century due to their diverse applications, including anticancer, antimicrobial, and anti-inflammatory properties (Eschliman & Bossmann, 2019).

  • Weed Control : Isothiocyanates have been explored for their herbicidal activity, with studies indicating their effectiveness in suppressing certain weed species, suggesting their potential as natural herbicides (Norsworthy & Meehan, 2005).

  • Chemical Synthesis : Advances in the chemical synthesis of isothiocyanates, including ethyl isothiocyanate, have been documented, with research focusing on environmentally friendly and cost-effective methods (Nath, Jamir & Patel, 2011).

Safety And Hazards

EITC is flammable and its vapors may form explosive mixtures with air . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research on EITC could focus on optimizing its chemical structure for tubulin polymerization inhibition . Additionally, combination studies with other antifungal drugs could be done to reduce its MIC and toxicity . EITC and its combinations might be used as alternative therapeutics for the prevention and treatment of C. albicans infections .

properties

IUPAC Name

isothiocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNYJWAFDZLWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060258
Record name Ethane, isothiocyanato-
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Molecular Weight

87.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Sharp mustard-like aroma
Record name Ethyl isothiocyanate
Source Human Metabolome Database (HMDB)
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Record name Ethyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Ethyl isothiocyanate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.997-1.004
Record name Ethyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

Ethyl isothiocyanate

CAS RN

542-85-8
Record name Ethyl isothiocyanate
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Record name Ethyl isothiocyanate
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Record name Ethane, isothiocyanato-
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Record name Ethane, isothiocyanato-
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Record name Ethyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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